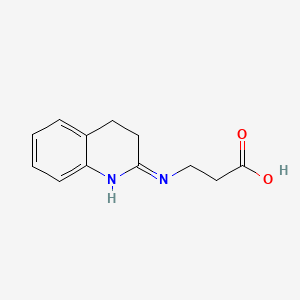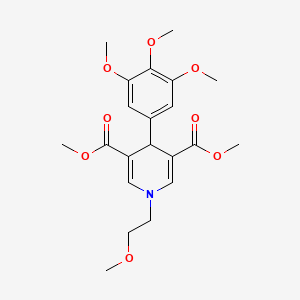![molecular formula C23H24N2O4 B11621454 Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11621454.png)
Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The amino group is introduced through a nucleophilic substitution reaction where 2-ethylphenylamine reacts with the quinoline derivative.
- Reaction conditions: Mild temperatures (50-70°C) and the presence of a base like sodium hydroxide.
Esterification:
- The final step involves esterification of the carboxylic acid groups with ethanol in the presence of a catalyst such as sulfuric acid.
- Reaction conditions: Refluxing ethanol and acidic catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions
-
Quinoline Core Synthesis:
- The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
- Reaction conditions: High temperature (around 180°C) and acidic environment.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
-
Reduction:
- Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, converting the quinoline ring to a tetrahydroquinoline derivative.
-
Substitution:
- Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization with halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in acidic medium.
- Reduction: Hydrogen gas with palladium on carbon catalyst.
- Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
- Quinoline N-oxides from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Halogenated quinoline derivatives from substitution.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology:
- Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
- Potential use in drug design and development for targeting specific enzymes or receptors.
Industry:
- Utilized in the production of dyes and pigments due to its chromophoric properties.
- Employed in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate exerts its effects involves interaction with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Molecular Targets and Pathways:
- DNA intercalation: Disrupts nucleic acid function.
- Enzyme inhibition: Targets enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
- Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate
- Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate
- Diethyl 4-[(2-chlorophenyl)amino]quinoline-3,6-dicarboxylate
Comparison:
Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate: Similar structure but with a phenylethyl group instead of an ethylphenyl group, leading to different steric and electronic properties.
Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate: Contains a methyl group, which may affect its reactivity and interaction with biological targets.
Diethyl 4-[(2-chlorophenyl)amino]quinoline-3,6-dicarboxylate: The presence of a chlorine atom introduces different electronic effects, potentially altering its chemical and biological activity.
Uniqueness: Diethyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological systems. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C23H24N2O4 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
diethyl 4-(2-ethylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-4-15-9-7-8-10-19(15)25-21-17-13-16(22(26)28-5-2)11-12-20(17)24-14-18(21)23(27)29-6-3/h7-14H,4-6H2,1-3H3,(H,24,25) |
Clave InChI |
QVPFBRDQAHGHHL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621390.png)
![3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide](/img/structure/B11621392.png)
![4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
![3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11621401.png)
![dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)
![dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621412.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621420.png)
![diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621427.png)

![(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11621435.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621452.png)
